

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B1584299

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol** for Research and Development Applications

Introduction

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a sterically hindered amine derivative widely utilized as a versatile intermediate in the synthesis of light stabilizers and as a light and heat stabilizer for plastics.^[1] Its bifunctional nature, possessing both secondary alcohol and tertiary amine functionalities, makes it a valuable building block in various chemical syntheses. For professionals in research and drug development, understanding its properties is crucial, not only for its application but also for ensuring laboratory safety. While highly useful, this compound presents a distinct set of hazards that necessitate rigorous safety and handling protocols.

This guide serves as a comprehensive technical resource for researchers, scientists, and development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded understanding of why certain precautions are necessary. By synthesizing data from multiple authoritative sources, this document outlines the core principles and detailed procedures for the safe handling, storage, and disposal of **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol**, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

Chemical Identity

Identifier	Value
IUPAC Name	1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol ^[2]
CAS Number	52722-86-8 ^{[3][4][5][6]}
Molecular Formula	C ₁₁ H ₂₃ NO ₂ ^{[2][3][4][5][6]}
Molecular Weight	201.31 g/mol ^{[2][4][5][6]}
Synonyms	4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol ^{[2][7][8]}

Chemical Structure

The structure reveals the sterically hindered amine core, which is key to its function as a stabilizer, and two hydroxyl groups that influence its solubility and reactivity.

2D Structure of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Physicochemical Data

This data is essential for anticipating the substance's behavior during experimental workups and for proper storage. Its hygroscopic nature and solubility profile are particularly important.

Property	Value	Source
Physical Form	White to off-white powder or crystals	
Melting Point	180-184 °C	[7]
Flash Point	130.2 °C	[7]
Solubility	Soluble in methanol, ethanol, benzene, toluene; also soluble in hot water.	[9]
Special Properties	Strong moisture absorption (hygroscopic)	[9]

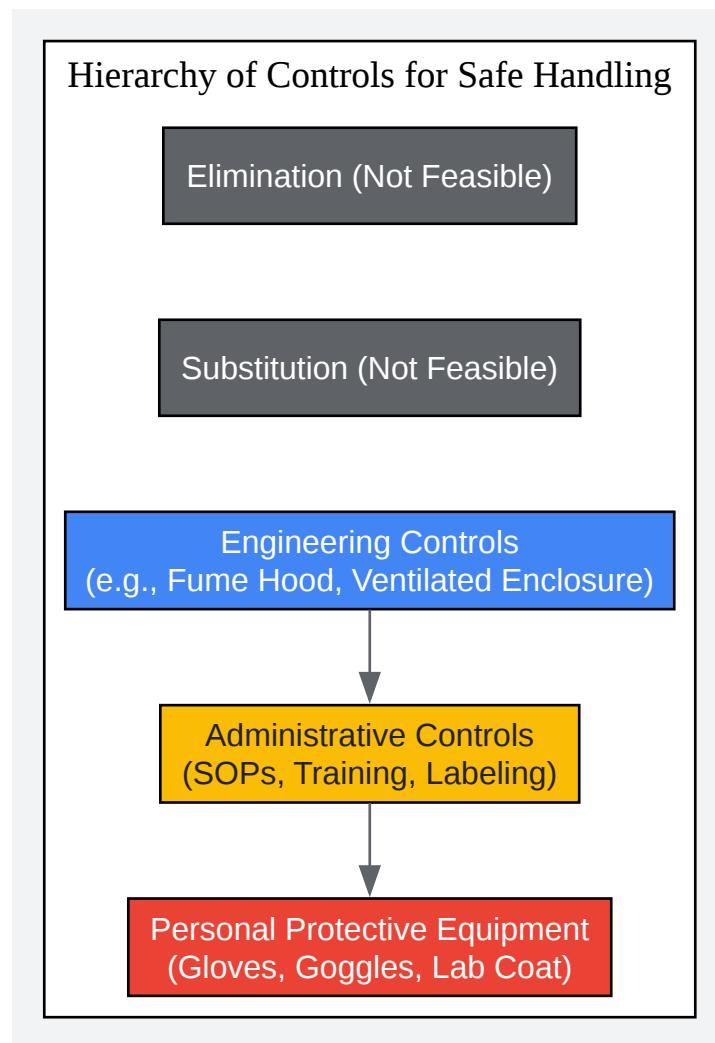
Hazard Identification and Toxicological Profile

A critical aspect of working with this compound is understanding its potential health effects. GHS classifications from various suppliers show some variation, warranting a conservative approach that assumes the highest level of reported hazard.

GHS Hazard Classification

The following table consolidates the Globally Harmonized System (GHS) classifications reported for this compound. The presence of multiple hazard statements, particularly concerning skin and eye contact, underscores the need for stringent personal protective measures.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation[2]
Serious Eye Damage/Irritation	H318 / H319	Causes serious eye damage / Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Chronic	H412	Harmful to aquatic life with long lasting effects


Toxicological Implications for Researchers

The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

- **Dermal and Ocular Hazard:** The most consistently reported hazards are skin and eye irritation, with some sources indicating the potential for serious eye damage.[2] This is a critical consideration. The basicity of the amine functionality can disrupt the lipid bilayers of skin and eye tissues, leading to irritation or chemical burns upon prolonged contact.
- **Respiratory Hazard:** As a fine powder, the compound can be easily aerosolized during handling, such as weighing or transferring. Inhalation may lead to irritation of the respiratory tract.[2][9]
- **Ingestion Hazard:** While less common in a laboratory setting, accidental ingestion is classified as harmful.
- **Chronic Effects:** There is limited readily available data on the chronic toxicological effects of this specific compound.[7] In the absence of comprehensive data, the principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly followed. Repeated exposure to respiratory irritants can potentially lead to more severe respiratory conditions.[10]

Core Principles of Safe Handling

Effective safety protocols are built on a hierarchy of controls, prioritizing engineering solutions over procedural ones, and using Personal Protective Equipment (PPE) as the final line of defense.

[Click to download full resolution via product page](#)

Hierarchy of Controls for Chemical Safety.

- Engineering Controls: The primary method for minimizing exposure is to handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure. This contains dust at the source, preventing inhalation and contamination of the general lab environment. Eyewash stations and safety showers must be readily accessible and tested regularly.[\[11\]](#)

- **Administrative Controls:** All containers must be clearly labeled with the chemical name and appropriate GHS pictograms. Access to areas where the chemical is used should be restricted to trained personnel. All users must be familiar with the contents of the Safety Data Sheet (SDS) before beginning work.
- **Chemical Incompatibilities:** Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.^{[7][12]} The amine group is basic and can react exothermically with acids.
- **Storage Requirements:** Store in a tightly closed container in a cool, dry, and well-ventilated area.^{[7][11]} Due to its hygroscopic nature, exposure to atmospheric moisture should be minimized to maintain the integrity of the material. Store at room temperature away from incompatible substances.

Standard Operating Procedures (SOPs)

The following protocols provide step-by-step methodologies for common laboratory tasks involving this compound.

Protocol 4.1: Personal Protective Equipment (PPE)

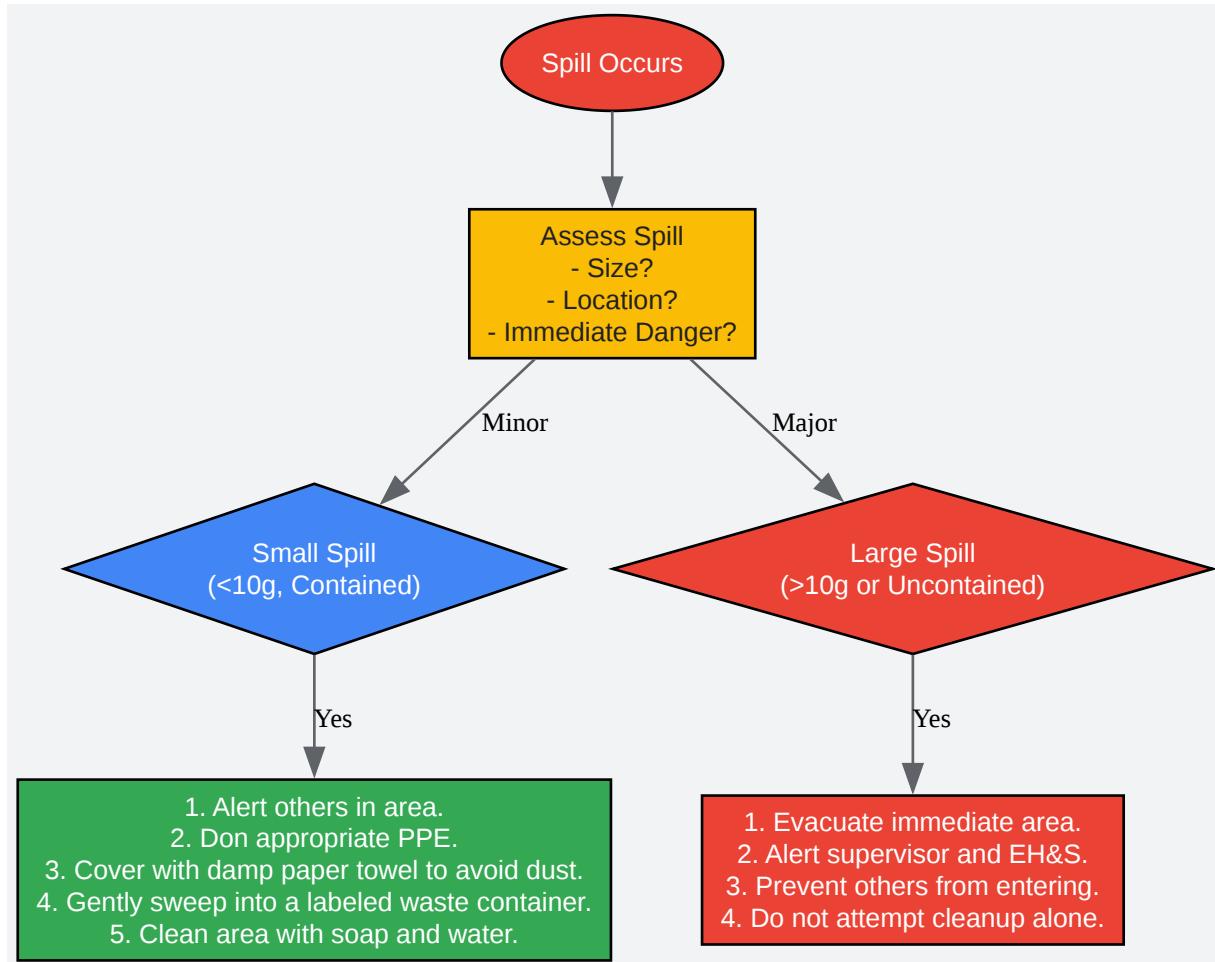
This protocol is a self-validating system; proper PPE is the final barrier between the researcher and the chemical hazard.

PPE Item	Specification	Rationale
Eye Protection	Safety glasses with side-shields or, preferably, chemical splash goggles.	Protects against airborne dust and accidental splashes. ^{[11][12]}
Hand Protection	Nitrile rubber gloves.	Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. ^[12]
Body Protection	Standard laboratory coat.	Protects skin and personal clothing from contamination.

Methodology:

- **Inspection:** Before entering the lab, inspect all PPE for damage (e.g., cracks in goggles, holes in gloves).
- **Donning:** Don the lab coat and fasten it completely. Put on safety goggles. Finally, don gloves, ensuring they overlap the cuffs of the lab coat.
- **Doffing:** To prevent contamination, remove PPE before leaving the laboratory. Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Remove the lab coat, followed by the goggles.
- **Hygiene:** Wash hands thoroughly with soap and water after removing PPE.[\[11\]](#)[\[12\]](#)

Protocol 4.2: Weighing and Handling Solid Compound


Objective: To accurately weigh and transfer the solid compound while minimizing dust generation and exposure.

Methodology:

- **Preparation:** Ensure the chemical fume hood or ventilated enclosure is operational. Place a weigh boat, spatula, and the chemical container inside the enclosure.
- **Tare:** Place the empty weigh boat on the analytical balance and tare it.
- **Transfer:** Slowly open the container. Using a clean spatula, carefully transfer the desired amount of the white, crystalline solid to the weigh boat. Avoid any rapid movements that could create dust.
- **Weighing:** Record the mass.
- **Sealing:** Securely close the primary container immediately after use to prevent moisture absorption and contamination.
- **Cleanup:** Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

Protocol 4.3: Spill Management

Prompt and correct response to a spill is critical to prevent wider contamination and exposure.

[Click to download full resolution via product page](#)

Decision Tree for Spill Response.

Methodology for a Small, Contained Spill (<10g):

- Alert: Alert personnel in the immediate area.
- Isolate: Restrict access to the spill area.
- PPE: Ensure you are wearing the appropriate PPE (Protocol 4.1).

- **Contain Dust:** Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
- **Collect:** Carefully sweep the material into a container designated for hazardous chemical waste.
- **Decontaminate:** Clean the spill area with soap and water.
- **Dispose:** Dispose of all cleanup materials as hazardous waste according to institutional guidelines.

Emergency Procedures

In the event of an exposure or other emergency, immediate and appropriate action is required.

First-Aid Measures

The following table provides guidance for immediate first-aid response. Medical attention should always be sought following any significant exposure.

Exposure Route	First-Aid Protocol
Inhalation	Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7] [11]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [7] [11]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7] [11]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7] [12]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use a dry chemical powder for small fires. For larger fires, use water spray, fog, or foam. Do not use a direct water jet, as it may scatter the material.[7]
- Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[7]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Waste Disposal

All waste materials, including spilled compound, contaminated cleaning materials, and empty containers, must be disposed of as hazardous chemical waste. Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of this chemical into drains or the environment.

Conclusion

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a compound of significant utility in materials science and chemical synthesis. However, its potential to cause skin, eye, and respiratory irritation demands a high level of respect and adherence to rigorous safety protocols. By understanding the scientific basis for these hazards and implementing a multi-layered safety approach—from engineering controls to meticulous personal practices—researchers can confidently and safely harness the benefits of this versatile chemical intermediate.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104301, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
- Synthonix. (n.d.). **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol**.
- ChemBK. (2024, April 9). 1-(2-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.
- Chemsoc. (2025, August 22). Hydroxyethyl tetramethylpiperidinol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11475737, 4-Piperidinol, 1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethyl-
- Axios Research. (n.d.). **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol**.

- Oakwood Chemical. (n.d.). **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol.**
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- CP Lab Chemicals. (n.d.). 1-(2-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC), 25 grams.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 2. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 52722-86-8 | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol [synthonix.com]
- 4. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol - CAS - 52722-86-8 | Axios Research [axios-research.com]
- 5. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol [oakwoodchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Hydroxyethyl tetramethylpiperidinol | CAS#:52722-86-8 | Chemsoc [chemsoc.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chembk.com [chembk.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol safety and handling]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584299#1-2-hydroxyethyl-2-2-6-6-tetramethylpiperidin-4-ol-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com